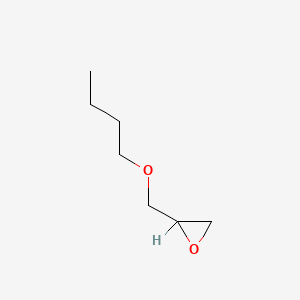

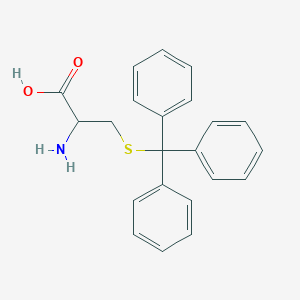

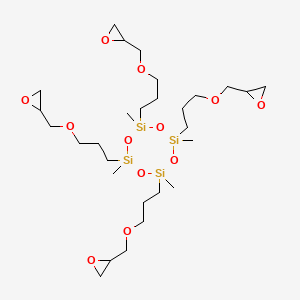

![molecular formula C36H34N2O4 B3422523 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 25811-56-7](/img/structure/B3422523.png)

7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

描述

7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a useful research compound. Its molecular formula is C36H34N2O4 and its molecular weight is 558.7 g/mol. The purity is usually 95%.

The exact mass of the compound 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is 558.25185757 g/mol and the complexity rating of the compound is 936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Graphene Field-Effect Transistor

PDI-C6 has been used in the doping of a graphene channel in a field-effect transistor configuration . The graphene-based transistor was fabricated via large-scale technology, allowing for upscaling electronic device fabrication and lowering the device’s cost . The altering of the functionalization of graphene was performed through local inkjet printing of PDI-C6 semiconducting molecules’ ink . This method opens the way for local functionalization of an on-chip array of graphene by inkjet printing of different semiconducting organic molecules for photonics and electronics .

Photoredox Catalysis

The two-electron reduced forms of perylene diimides (PDIs), including PDI-C6, are luminescent closed-shell species whose photochemical properties seem underexplored . Excitation of PDI dianions with green photons provides an excited state that is similarly or more reducing than the much shorter-lived excited states of PDI radical monoanions . This has been used in thermodynamically demanding photocatalytic reductive dehalogenations and reductive C@O bond cleavage reactions of lignin model compounds .

Organic Dyes

Perylene diimides (PDIs), including PDI-C6, are an important class of organic dyes . They have been explored extensively in their native (charge-neutral) forms . Recently, there has been significant interest in photochemical applications of the one-electron reduced (monoanion) forms of PDIs .

Photoinduced Electron Transfer

PDI-C6 has been used in studies of photoinduced electron transfer with donor-bridge-acceptor compounds . These studies are aimed at exploring light-driven charge accumulation .

Hybrid Organic/Inorganic Heterostructures

Hybrid organic/inorganic heterostructures, which include PDI-C6, have become highly engaging materials . They provide novel properties in electrical conduction, optical responsivity, and flexibility, and generate novel technology for their production .

Inkjet Printing

PDI-C6 has been used in inkjet printing of organic semiconducting molecules . This method allows for high resolution and accurate printing of organic ink on bare chemical vapor deposited (CVD) graphene .

属性

IUPAC Name |

7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N2O4/c1-3-5-7-9-19-37-33(39)25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-10-8-6-4-2)18-14-24(30(23)32)22-12-16-26(34(37)40)31(25)29(21)22/h11-18H,3-10,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMUEXRCHXVMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

CAS RN |

25811-56-7 | |

| Record name | 25811-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PDI-C6 interact with graphene, and what are the implications for device functionality?

A1: PDI-C6 interacts with graphene through π–π stacking, leading to charge transfer between the two materials. [, ] This interaction enables PDI-C6 to dope graphene, altering its electrical properties. [] While this doping effect can be compensated by oxygen under normal conditions, it becomes particularly interesting under illumination. Light exposure at various wavelengths (ambient, 470 nm, 532 nm) leads to photoinduced current generation at the PDI-C6/graphene junction. [] This photosensitivity has significant implications for developing light-responsive electronic devices and sensors.

Q2: Can you elaborate on the fabrication methods employed for incorporating PDI-C6 into devices?

A2: Researchers have successfully incorporated PDI-C6 into electronic devices using inkjet printing techniques. [, ] This method enables the precise and localized deposition of PDI-C6 onto substrates like graphene. Notably, inkjet printing offers high resolution (around 50 µm), facilitating the creation of intricate patterns and miniaturized device architectures. [, ] This fabrication approach holds promise for scalable and cost-effective production of organic electronic devices.

Q3: How does UV treatment influence the integration of PDI-C6 with graphene in device fabrication?

A3: UV treatment plays a crucial role in optimizing the fabrication of PDI-C6/graphene junctions. [] It modifies the hydrophobic properties of graphene, enhancing its interaction with organic molecules like PDI-C6. [] This enhanced interaction facilitates more stable and efficient charge transfer processes at the junction, ultimately leading to improved device performance.

Q4: What are the advantages of using PDI-C6 as an active material in organic distributed feedback lasers?

A4: PDI-C6, when doped into polymer matrices like polystyrene (PS), demonstrates excellent thermal and photostability, essential for long-lasting laser operation. [, ] These films exhibit high photoluminescence quantum efficiencies, contributing to efficient light emission. [] Furthermore, PDI-C6's emission wavelength (around 570 nm) aligns well with the low-loss transmission window of poly(methyl methacrylate), making it particularly attractive for applications in polymer optical fiber-based data communication. []

Q5: How does the performance of PDI-C6 compare to other perylenediimide derivatives in laser applications?

A5: Studies have shown that PDI-C6, when compared to other perylene diimide derivatives like perylene orange (PDI-O), exhibits higher amplified spontaneous emission (ASE) thresholds and lower photostabilities in similar polymer matrices. [] This difference in performance is attributed to variations in the molecular arrangement within the film, impacting the overall photoluminescence efficiency. [] These findings highlight the importance of molecular design and film morphology in optimizing the performance of organic lasers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

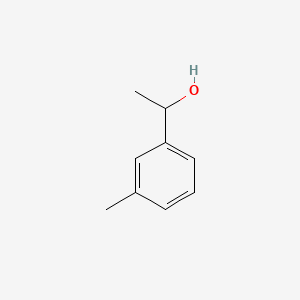

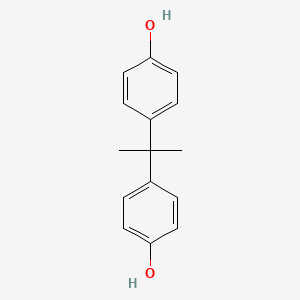

![3-ethyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)